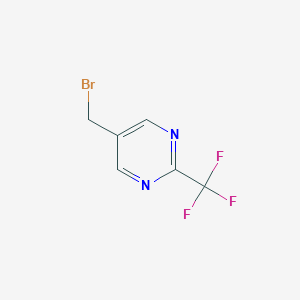

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H4BrF3N2 . It is related to 2-Bromo-5-(trifluoromethyl)pyridine, which has a similar structure .

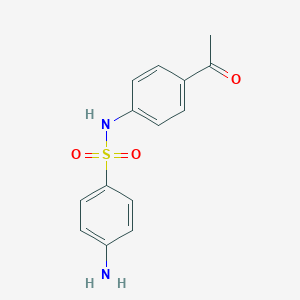

Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a bromomethyl group (CH2Br) and a trifluoromethyl group (CF3) .Scientific Research Applications

Pharmaceuticals

The trifluoromethyl group in compounds like 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is crucial in pharmaceuticals due to its ability to enhance the bioactivity and stability of medicinal compounds . This compound can be used to synthesize various bioactive molecules, including those with antibacterial properties . Its role in the development of new drugs is significant, especially in the design of molecules with improved pharmacokinetic properties.

Agrochemicals

In the agrochemical industry, the trifluoromethyl group contributes to the creation of compounds with enhanced agricultural benefits . 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine could be involved in synthesizing new pesticides or herbicides, providing better stability and effectiveness in plant protection.

Materials Science

The unique properties of the trifluoromethyl group make it valuable in materials science. It can be used to develop new materials with specific characteristics, such as increased thermal stability or unique electronic properties . This compound might serve as a precursor for creating advanced materials used in various high-tech applications.

Organic Synthesis

This compound is a versatile intermediate in organic synthesis. It can be used to introduce trifluoromethyl groups into more complex structures, which is a critical step in synthesizing many organic compounds, including those used in medicinal chemistry and agrochemicals . Its role in facilitating the synthesis of diverse fluorinated compounds through selective C–F bond activation is particularly noteworthy .

Medicinal Chemistry

In medicinal chemistry, 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine can be used to develop new therapeutic agents. Its derivatives may exhibit a range of biological activities, potentially leading to the discovery of novel treatments for various diseases .

Chemical Engineering

The compound’s utility in chemical engineering stems from its potential as a building block for more complex chemical processes. It could be used in the synthesis of new chemical entities with applications ranging from process chemistry to the development of new catalysts .

properties

IUPAC Name |

5-(bromomethyl)-2-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-1-4-2-11-5(12-3-4)6(8,9)10/h2-3H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZGEURDWNHKNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]-](/img/structure/B185515.png)

![2-Methylbenzo[g]quinazolin-4(3H)-one](/img/structure/B185524.png)

![Benzyl 3-{[(tert-butoxycarbonyl)amino]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B185526.png)

![methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate](/img/structure/B185530.png)

![N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B185534.png)